molecular formula C16H18ClNOS B457571 (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone

(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B457571
M. Wt: 307.8g/mol
InChI Key: AJXSXGNXXNXKQD-UHFFFAOYSA-N
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Description

(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a chloro-substituted benzothiophene ring and a dimethylpiperidinyl group attached to a methanone moiety. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Chlorination: The benzothiophene ring is then chlorinated at the 3-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidinyl Group: The 2,6-dimethylpiperidin-1-yl group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the chlorinated benzothiophene.

    Formation of the Methanone Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the methanone moiety, converting it to an alcohol.

    Substitution: The chloro group on the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: N-oxides of the piperidinyl group.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted benzothiophene ring and the piperidinyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone.

    (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.

    (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)propane: Similar structure but with a propane group instead of a methanone.

Uniqueness

(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone is unique due to its specific combination of a chloro-substituted benzothiophene ring and a dimethylpiperidinyl group attached to a methanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H18ClNOS

Molecular Weight

307.8g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(2,6-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H18ClNOS/c1-10-6-5-7-11(2)18(10)16(19)15-14(17)12-8-3-4-9-13(12)20-15/h3-4,8-11H,5-7H2,1-2H3

InChI Key

AJXSXGNXXNXKQD-UHFFFAOYSA-N

SMILES

CC1CCCC(N1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C

Origin of Product

United States

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